molecular formula C17H17N3O2 B7516462 N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

Numéro de catalogue B7516462
Poids moléculaire: 295.34 g/mol
Clé InChI: NBPSNASWPLOPQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. It was first synthesized in 1996 by Hoffmann-La Roche as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mécanisme D'action

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 selectively binds to the GluN2B subunit of the NMDA receptor, blocking the channel pore and preventing the influx of calcium ions into the neuron. This leads to a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
Biochemical and Physiological Effects:
N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 has been shown to have a number of biochemical and physiological effects in animal models, including improving memory and learning, reducing inflammation and oxidative stress, and increasing neurotrophic factor expression. It has also been shown to have analgesic effects and to reduce the severity of seizures.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is its selectivity for the GluN2B subunit, which allows for more precise manipulation of NMDA receptor function in experimental settings. However, it is important to note that N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 may have off-target effects on other receptors or ion channels, and that its efficacy and safety in human subjects have not been fully established.

Orientations Futures

There are several potential future directions for research involving N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981, including:
1. Investigating its potential as a therapeutic agent for various neurological and psychiatric disorders, particularly those involving NMDA receptor dysfunction.
2. Studying its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, to better understand its mechanisms of action.
3. Developing more selective and potent GluN2B antagonists that could be used in clinical settings.
4. Exploring the potential of N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 as a tool for studying the role of NMDA receptors in various physiological and pathological processes.
In conclusion, N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is a selective antagonist of the GluN2B subunit of the NMDA receptor that has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Its precise mechanism of action and potential off-target effects require further investigation, but it remains a valuable tool for studying the role of NMDA receptors in physiological and pathological processes.

Méthodes De Synthèse

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is synthesized through a multi-step process involving the reaction of 4-(2-oxoimidazolidin-1-yl) benzoic acid with N-methyl-N-phenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or column chromatography.

Applications De Recherche Scientifique

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 has been widely used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and to reduce symptoms of depression and anxiety in animal models of these disorders.

Propriétés

IUPAC Name

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-19(14-5-3-2-4-6-14)16(21)13-7-9-15(10-8-13)20-12-11-18-17(20)22/h2-10H,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSNASWPLOPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.